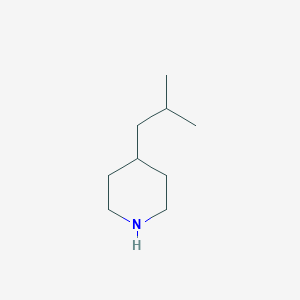

4-(2-Methylpropyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

4-(2-methylpropyl)piperidine |

InChI |

InChI=1S/C9H19N/c1-8(2)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

FUUJPVISQYKVAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CCNCC1 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 4 2 Methylpropyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring is the principal driver of the molecule's reactivity, making it a characteristic nucleophile and a base.

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen atom readily participates in both N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the piperidine with an alkyl halide, forming a new carbon-nitrogen bond. acsgcipr.org This reaction typically proceeds via an SN2 mechanism. acsgcipr.org A variety of alkylating agents and reaction conditions can be employed to yield the corresponding N-alkyl-4-(2-methylpropyl)piperidine. researchgate.netresearchgate.netnih.gov For instance, reaction with methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) would yield N-methyl-4-(2-methylpropyl)piperidine. google.com To prevent the formation of a quaternary ammonium (B1175870) salt, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.netresearchgate.net

N-Acylation is the reaction of 4-(2-methylpropyl)piperidine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. derpharmachemica.comchemguide.co.uk These reactions are typically rapid and are often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. derpharmachemica.comcognitoedu.org For example, reacting this compound with acetyl chloride would produce N-acetyl-4-(2-methylpropyl)piperidine. The reaction mechanism involves a nucleophilic addition-elimination pathway at the carbonyl carbon. cognitoedu.org

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reactant | Reagent | Typical Conditions | Product |

|---|---|---|---|---|

| N-Alkylation | This compound | Methyl Iodide (CH₃I) | K₂CO₃, DMF, Room Temp | N-Methyl-4-(2-methylpropyl)piperidine |

| N-Alkylation | This compound | Ethyl Bromide (CH₃CH₂Br) | Acetonitrile (B52724), Room Temp | N-Ethyl-4-(2-methylpropyl)piperidine |

| N-Acylation | This compound | Acetyl Chloride (CH₃COCl) | Triethylamine, CH₂Cl₂, 0 °C to RT | N-Acetyl-4-(2-methylpropyl)piperidine |

| N-Acylation | This compound | Benzoyl Chloride (C₆H₅COCl) | Pyridine, 0 °C to RT | N-Benzoyl-4-(2-methylpropyl)piperidine |

Formation of Enamines from Piperidone Intermediates

While this compound itself cannot directly form an enamine, a corresponding piperidone intermediate can. Oxidation of the piperidine ring could theoretically yield 4-(2-methylpropyl)piperidin-2-one. This cyclic ketone can then react with a secondary amine (e.g., pyrrolidine, morpholine) under acidic catalysis to form an enamine. The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to yield the enamine. Enamines are versatile synthetic intermediates, acting as nucleophiles in various carbon-carbon bond-forming reactions. youtube.com A related dione (B5365651), This compound-2,6-dione (B107519), is a known compound. nih.govpharmaffiliates.combldpharm.comchemblink.com

Ring-Opening and Rearrangement Reactions

The piperidine ring is a stable six-membered heterocycle and generally resistant to ring-opening reactions under standard conditions. However, under specific and often harsh conditions, cleavage of the C-N bonds can be induced.

One classical method is the von Braun degradation , which involves reacting a tertiary amine with cyanogen (B1215507) bromide (CNBr). While this is more applicable to N-substituted piperidines, it illustrates a pathway for ring cleavage.

More modern methods for the ring-opening of cyclic amines have been developed. For example, benzyne-induced ring-opening reactions have been used to synthesize 1,4-disubstituted piperazines and piperidines from bicyclic amines like DABCO. researchgate.net This type of reaction proceeds through the formation of a quaternary ammonium salt intermediate which is then attacked by a nucleophile, leading to C-N bond cleavage. researchgate.net While specific studies on this compound are not prevalent, these examples demonstrate the potential for ring-opening under specialized conditions. Additionally, oxidative cleavage of related cyclic systems followed by reductive amination can lead to ring-expanded products like piperidines. nih.gov

Functional Group Interconversions on the Isobutyl Moiety

The isobutyl group attached at the 4-position of the piperidine ring offers a site for further chemical modification, assuming the nitrogen atom is appropriately protected to prevent interference.

Free-Radical Halogenation : The isobutyl group contains primary and tertiary C-H bonds. Free-radical halogenation, for example with N-bromosuccinimide (NBS) under UV light or with a radical initiator, would be expected to show selectivity for the tertiary hydrogen at the 2-position of the isobutyl group. wikipedia.orgyoutube.compearson.comucr.edu This is due to the greater stability of the resulting tertiary radical intermediate. This would yield 4-(2-bromo-2-methylpropyl)piperidine, a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

Oxidation : The isobutyl group can be subject to oxidation, though this may require harsh conditions which could also affect the piperidine ring. encyclopedia.com Mild oxidation of the primary carbon in the isobutyl group (if achievable selectively) would yield an aldehyde, 2-methyl-3-(piperidin-4-yl)propanal. gauthmath.com More vigorous oxidation could potentially lead to a carboxylic acid or complete degradation of the side chain. acs.org It is important to note that oxidation of the piperidine ring itself is also a possible reaction pathway under many oxidative conditions.

Table 2: Potential Reactions on the Isobutyl Moiety

| Reaction Type | Target Position | Reagent | Expected Product | Note |

|---|---|---|---|---|

| Free-Radical Bromination | Tertiary C-H | N-Bromosuccinimide (NBS), hv | 4-(2-Bromo-2-methylpropyl)piperidine | Requires N-protection; selective for the most stable radical intermediate. |

| Oxidation | Primary C-H | Mild Oxidizing Agent (e.g., PCC) | 2-Methyl-3-(piperidin-4-yl)propanal | Requires N-protection and selective conditions to avoid ring oxidation. |

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds by examining the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectroscopy are utilized to provide a detailed structural map of 4-(2-Methylpropyl)piperidine.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a specific signal.

As of the latest available data, specific experimental ¹H and ¹³C NMR spectral data for this compound is not widely published in peer-reviewed literature. The expected chemical shifts can be predicted based on the analysis of similar piperidine (B6355638) derivatives.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, with a molecular formula of C9H19N, the predicted monoisotopic mass is 141.1517 Da.

The fragmentation of the molecular ion in the mass spectrometer would likely involve cleavage of the isobutyl group and fragmentation of the piperidine ring, leading to characteristic daughter ions.

Predicted Mass Spectrometry Data for this compound Hydrochloride:

| Adduct | m/z |

| [M+H]⁺ | 142.1590 |

| [M+Na]⁺ | 164.1410 |

This data is based on computational predictions and awaits experimental verification.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~3300-3500 | N-H stretch (secondary amine) |

| ~2850-2960 | C-H stretch (alkane) |

| ~1450-1470 | C-H bend (alkane) |

| ~1000-1200 | C-N stretch |

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the purity assessment of non-volatile and thermally labile compounds. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.

A typical HPLC method for a basic compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. An acidic additive is often used to improve peak shape for amines.

Specific, validated HPLC or UPLC methods for the routine analysis of this compound have not been extensively reported.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

A GC method for this compound would typically utilize a capillary column with a non-polar or moderately polar stationary phase. Detection can be achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for GC-MS analysis, which provides both retention time and mass spectral data for enhanced identification.

Detailed GC methods specifically developed and validated for this compound are not widely documented in scientific literature.

Chiral Chromatography for Enantiomeric Resolution

The separation of enantiomers, or chiral resolution, is a critical process in the study and application of chiral compounds. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for this purpose. While specific chiral resolution studies on this compound are not extensively documented in publicly available literature, the methodology can be effectively applied based on established principles for separating similar chiral piperidine derivatives. nih.govcsfarmacie.czeijppr.com

The enantiomeric resolution of this compound would likely involve the use of a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose. Columns like Chiralcel OD or Chiralcel OJ have demonstrated success in resolving various piperidine derivatives. nih.gov The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers of the analyte and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for each enantiomer.

A significant challenge in the chromatographic analysis of simple alkylpiperidines like this compound is the lack of a chromophore, which is necessary for detection by standard UV-Vis detectors. To overcome this, a pre-column derivatization step is typically employed. nih.gov This involves reacting the piperidine with a UV-active agent, such as p-toluenesulfonyl chloride, to introduce a chromophore into the molecule, thereby enabling its detection. nih.gov

The choice of mobile phase is crucial for achieving optimal separation. For polysaccharide-based CSPs, a normal-phase mode using mixtures of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol) is common. hplc.eu The precise composition of the mobile phase would be optimized to maximize the resolution between the enantiomeric peaks.

Below is an interactive table presenting hypothetical, yet realistic, data for the chiral HPLC resolution of derivatized this compound enantiomers, based on typical results for similar compounds.

Hypothetical Chiral HPLC Data for Derivatized this compound

| Parameter | (R)-enantiomer | (S)-enantiomer |

|---|---|---|

| Retention Time (min) | 12.5 | 15.2 |

| Peak Area (%) | 50.1 | 49.9 |

| Resolution (Rs) | 2.1 |

Conditions: Chiralcel OD-H column, Mobile Phase: Hexane/Isopropanol (90:10), Flow Rate: 1.0 mL/min, Detection: UV at 254 nm.

X-ray Crystallography for Solid-State Structure Determination

The process would involve reacting the basic piperidine with a suitable acid to form a salt, which is then crystallized from an appropriate solvent. The choice of the counter-ion can significantly influence the crystal packing and quality. Common acids used for this purpose include hydrochloric acid, nitric acid, or organic acids like p-toluenesulfonic acid. The resulting piperidinium (B107235) salt is more likely to form well-ordered crystals. nih.govnih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays as they pass through the crystal is collected and analyzed. This pattern is then used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound, the crystallographic data would reveal the chair conformation of the piperidine ring, which is the most stable conformation. nih.gov It would also precisely define the orientation of the 2-methylpropyl group relative to the ring. The crystal structure would be stabilized by a network of intermolecular interactions, primarily hydrogen bonds between the piperidinium proton and the counter-ion. nih.govnih.gov

The following interactive table presents plausible crystallographic data for a hypothetical salt of this compound, based on known structures of similar piperidinium salts. nih.govnih.govresearchgate.net

Hypothetical Crystallographic Data for 4-(2-Methylpropyl)piperidinium Chloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.12 |

| b (Å) | 10.45 |

| c (Å) | 15.89 |

| β (°) | 98.5 |

| Volume (Å3) | 1005.3 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.18 |

Conformational Analysis and Stereochemistry

Chair Conformations of the Piperidine (B6355638) Ring System

Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. ias.ac.inwikipedia.org This conformation features six carbon-hydrogen bonds that are oriented either axially (perpendicular to the general plane of the ring) or equatorially (in the general plane of the ring).

However, unlike cyclohexane, the presence of the nitrogen atom introduces additional complexity. The nitrogen atom possesses a lone pair of electrons and is bonded to a hydrogen atom (in the parent piperidine). This leads to two distinct chair conformations that can rapidly interconvert: one where the N-H bond is in an axial position and another where it is in an equatorial position. wikipedia.org In the gas phase, the equatorial conformer is generally more stable. wikipedia.org The stability can, however, be influenced by the solvent, with polar solvents potentially favoring the axial conformer. wikipedia.org

Conformational Preferences and Energetics in Substituted Piperidines

When a substituent, such as the 2-methylpropyl (isobutyl) group at the C-4 position, is introduced onto the piperidine ring, it will preferentially occupy the equatorial position to minimize steric hindrance. The steric strain experienced by an axial substituent is primarily due to 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the axial hydrogen atoms at the C-2 and C-6 positions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, also known as the A-value. This value represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers at equilibrium. A larger A-value signifies a stronger preference for the equatorial position. For many 4-substituted piperidines, the conformational energies are found to be very similar to those of the corresponding substituted cyclohexanes. nih.gov

For the 4-(2-methylpropyl)piperidine, the bulky isobutyl group has a strong preference for the equatorial position. This minimizes unfavorable steric interactions with the axial hydrogens on the same side of the ring, making the equatorial conformer significantly more stable and, therefore, the predominant species at equilibrium.

Table 1: Conformational A-Values for Selected Substituents on a Six-Membered Ring This table provides context for the energetic preferences of various substituents, highlighting the tendency of bulkier groups to favor the equatorial position. The A-value for the isobutyl group is comparable to other alkyl groups.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.8 |

| -CH(CH₃)₂ (Isopropyl) | 2.1 |

| -CH₂CH(CH₃)₂ (Isobutyl) | ~2.1 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

Impact of Substituents on Ring Conformation and Reactivity

The conformation of the piperidine ring and the orientation of its substituents have a profound effect on the molecule's reactivity. The accessibility of the nitrogen's lone pair of electrons, which is crucial for its basicity and nucleophilicity, is influenced by the ring's conformation.

In this compound, the equatorial placement of the bulky isobutyl group locks the ring into a fairly rigid chair conformation. This conformational rigidity can influence reactions at other positions on the ring. For instance, the reactivity of the N-H group can be affected. The orientation of the nitrogen lone pair (axial or equatorial) dictates its steric accessibility for protonation or alkylation.

Furthermore, the stereoelectronic environment of neighboring atoms is fixed by the stable chair conformation. Reactions that are sensitive to the stereochemical arrangement of atoms, such as certain elimination or substitution reactions on the ring, will have outcomes dictated by the preferred conformation. For example, an E2 elimination reaction requires an anti-periplanar arrangement of the leaving group and a proton, a condition that is strictly dependent on their axial or equatorial positioning. The piperidine ring's steric and electronic properties are key to its chemical stability and reactivity. researchgate.net

Stereochemical Implications in Derivative Synthesis and Function

The synthesis of derivatives of this compound often requires careful control of stereochemistry, as different stereoisomers can exhibit vastly different biological activities. The fixed equatorial position of the isobutyl group can serve as a stereochemical anchor, directing the approach of reagents to other parts of the molecule.

Many synthetic methods have been developed for the stereoselective construction of substituted piperidines, recognizing their importance as core structures in medicinal chemistry. nih.govnih.gov These methods often exploit the inherent conformational preferences of the piperidine ring to achieve high levels of stereocontrol. For example, catalytic hydrogenation of a substituted pyridine (B92270) precursor can lead to specific diastereomers of the resulting piperidine, with the product distribution influenced by the directing effects of existing substituents.

In the context of drug design and biological function, the three-dimensional shape of a molecule is critical for its interaction with biological targets like enzymes and receptors. The conformationally well-defined structure of this compound, with its equatorial isobutyl group, presents a specific shape to its biological target. Any modification to the molecule must consider how it will affect this conformation. The pre-organization of a ligand into its bioactive conformation in solution is desirable for optimizing the free energy of binding to its target. copernicus.org The stereochemical integrity of chiral centers within piperidine derivatives is crucial, as even minor changes can lead to a significant loss of biological activity. nih.gov The stereoselective synthesis of specific isomers is therefore a critical aspect of developing functional piperidine-based molecules. researchgate.netrsc.org

Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules by modeling the electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 4-(2-Methylpropyl)piperidine, DFT calculations are employed to perform geometry optimization, which finds the most stable three-dimensional arrangement of atoms—the structure with the minimum energy. psicode.orgstorion.ru This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles for the molecule's most stable conformer. The piperidine (B6355638) ring is known to adopt a chair conformation, and DFT can precisely calculate the geometry of this chair and the orientation of the equatorial isobutyl group.

Furthermore, DFT is used to explore the molecule's electronic properties through Frontier Molecular Orbital (FMO) analysis. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net For piperidine derivatives, these calculations help in understanding their electronic behavior and potential for interaction with other chemical species.

| Property Calculated via DFT | Significance for this compound |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | Indicates the energy of the lowest-energy orbital for accepting electrons. |

| HOMO-LUMO Gap (ΔE) | A measure of electronic excitability and kinetic stability. A larger gap implies greater stability. nih.gov |

| Vibrational Frequencies | Predicts the molecule's infrared spectrum, which can be compared with experimental data to confirm the structure. |

While DFT provides high accuracy, semi-empirical methods offer a faster, albeit less precise, alternative for exploring molecular properties, particularly for larger systems or extensive conformational searches. rsc.org These methods simplify quantum mechanical calculations by using parameters derived from experimental data.

The primary application of semi-empirical methods for this compound is in conformational analysis. The piperidine ring can exist in several conformations, such as the stable "chair" form and higher-energy "boat" and "twist-boat" forms. Additionally, the 4-isobutyl substituent can be in either an "axial" or "equatorial" position on the chair frame.

Semi-empirical calculations can efficiently compute the potential energy surface of the molecule, revealing the relative energies of these different conformers. ku.dk For 4-substituted piperidines, the equatorial conformation is generally more stable than the axial one due to reduced steric hindrance. nih.govcdc.gov Calculations can quantify this energy difference, often referred to as the A-value or conformational free energy, which for an isobutyl group would be predicted to strongly favor the equatorial position. These studies are crucial for understanding the molecule's dynamic behavior in solution, as it may exist as an equilibrium mixture of conformers.

| Conformational State | Substituent Position | Relative Stability | Reason |

| Chair | Equatorial | Most Stable | Minimizes steric interactions between the substituent and the ring's axial hydrogens. |

| Chair | Axial | Less Stable | Experiences 1,3-diaxial steric strain with axial hydrogens. |

| Twist-Boat | N/A | High Energy | Generally a transition state between boat forms; less stable than the chair. |

| Boat | N/A | High Energy | Unstable due to torsional strain and flagpole interactions. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for studying how this compound interacts with its environment, particularly with biological macromolecules like proteins. This compound, also known as 4-IBP, is recognized as a ligand for the sigma-1 (σ1) receptor, and computational studies have been instrumental in elucidating this interaction. rsc.orgnih.gov

Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org For 4-IBP, docking studies into the crystal structure of the σ1 receptor have shown that it occupies a central binding pocket. These models reveal that the protonated nitrogen atom of the piperidine ring forms key electrostatic interactions with crucial acidic amino acid residues in the receptor, such as Glu172, while the isobutyl group fits into a hydrophobic pocket. nih.gov

Following docking, Molecular Dynamics (MD) simulations are performed to analyze the stability of the predicted ligand-receptor complex over time. nih.govfrontiersin.org MD simulations model the motion of atoms and molecules by solving Newton's equations of motion. A simulation of the 4-IBP/σ1 receptor complex, placed in a simulated aqueous environment, can reveal how the ligand and protein adjust to each other. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position are monitored to confirm that the binding pose is stable. These simulations provide a dynamic picture of the binding, highlighting the persistence of important hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov

Prediction of Reactivity Indices and Thermodynamic Stability

Quantum chemical calculations can also be used to predict the chemical reactivity and thermodynamic stability of this compound. These predictions are based on conceptual DFT, which uses various descriptors derived from the molecule's electronic structure. umn.edumdpi.com

Reactivity Indices: Global reactivity descriptors are calculated from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity. mdpi.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap and is less reactive. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η). A "soft" molecule is more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

Local reactivity is predicted using Fukui functions (f(r)) , which identify the regions in a molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.comresearchgate.net By analyzing the electron density changes upon adding or removing an electron, one can pinpoint specific atoms that are most reactive. For this compound, the lone pair on the nitrogen atom is expected to be a primary site for electrophilic attack.

Thermodynamic Stability: Computational methods can predict the thermodynamic stability of a molecule by calculating properties like its standard enthalpy of formation (ΔH_f°). researchgate.net This involves calculating the total electronic energy of the molecule and subtracting the energies of its constituent elements in their standard states. These calculations provide a theoretical estimate of the molecule's stability, which is a fundamental thermochemical property.

| Reactivity/Stability Descriptor | Information Provided |

| Chemical Hardness (η) | Predicts overall reactivity; higher hardness implies lower reactivity. |

| Fukui Function (f(r)) | Identifies the most reactive atomic sites within the molecule for specific reaction types. researchgate.net |

| Enthalpy of Formation (ΔH_f°) | A measure of the molecule's intrinsic thermodynamic stability. researchgate.net |

Applications of 4 2 Methylpropyl Piperidine As a Synthetic Building Block

Role in the Construction of Complex Heterocyclic Systems

The piperidine (B6355638) framework is a foundational element in the synthesis of a wide array of complex heterocyclic systems. nih.govresearchgate.netnih.gov Synthetic chemists utilize piperidine derivatives as starting materials for annulation and cyclization reactions to build fused, spirocyclic, and bridged ring systems. nih.govrsc.org Methodologies such as the aza-Diels–Alder reaction can be employed to construct the piperidine ring itself, which can then be further functionalized. nih.govcam.ac.uk While the piperidine scaffold is broadly used, specific documented examples detailing the use of 4-(2-methylpropyl)piperidine as a starting synthon for the construction of more elaborate, named heterocyclic systems are not prevalent in recent literature. However, its structural analogy to other substituted piperidines suggests its utility in similar synthetic strategies where a non-polar, sterically defined substituent is desired to influence reaction outcomes or final compound properties. The development of novel synthetic methods continues to provide access to diverse substituted N-heterocycles, which are key units in many important pharmaceuticals. nih.gov

Intermediacy in the Synthesis of Pharmaceutical Precursors

The 4-isobutylpiperidine scaffold is of significant interest in pharmaceutical synthesis, primarily due to its relationship with precursors for important active pharmaceutical ingredients (APIs).

While this compound itself is not a direct precursor, a closely related derivative, This compound-2,6-dione (B107519) , also known as 3-isobutylglutarimide , is a key intermediate in the synthesis of Pregabalin. google.comgoogleapis.compatsnap.com Pregabalin is a structural analogue of Gabapentin and an important anticonvulsant drug. sci-hub.st

The synthesis of this crucial intermediate does not start from 4-isobutylpiperidine but rather from 3-isobutylglutaric acid. This starting material undergoes a cyclization reaction with a nitrogen-containing reagent, such as urea (B33335) or ammonia (B1221849), to form the 3-isobutylglutarimide ring. google.comgoogleapis.comresearchgate.net This glutarimide (B196013) is then subjected to further reactions, such as a Hofmann rearrangement, to open the ring and generate the backbone of Pregabalin. google.comsci-hub.st

Table 1: Key Intermediates in Pregabalin Synthesis

| Compound Name | Alternate Name(s) | Role |

|---|---|---|

| 3-Isobutylglutarimide | This compound-2,6-dione | Direct precursor to Pregabalin synthesis via ring-opening reactions. google.comgoogleapis.com |

| 3-Isobutylglutaric acid | Starting material for the synthesis of 3-isobutylglutarimide. googleapis.comresearchgate.net |

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is due to its frequent appearance in the structure of successful drugs and its ability to serve as a versatile template for creating new drug candidates. nih.govresearchgate.net The this compound structure offers several advantageous features for this purpose:

Three-Dimensionality: The saturated, non-aromatic piperidine ring provides a distinct 3D geometry, which can lead to improved binding interactions with biological targets compared to flat, aromatic rings. news-medical.net

Physicochemical Modulation: The isobutyl group is lipophilic, and its incorporation can favorably alter a molecule's pharmacokinetic properties, such as solubility and metabolic stability. pharmaceutical-business-review.com

Vectors for Diversification: The piperidine nitrogen and the ring carbons provide multiple points for chemical modification, allowing chemists to systematically alter the structure to optimize activity and selectivity. researchgate.net

By using the this compound core, medicinal chemists can design and synthesize analogues of existing drugs or novel compounds, tuning their properties by adding various functional groups to explore structure-activity relationships (SAR). mdpi.com

Use in Peptide Synthesis

In modern peptide synthesis, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a secondary amine is required for the critical Fmoc-deprotection step. nih.gov The standard reagent for this purpose is piperidine. However, due to regulatory controls and a desire for alternatives, other bases have been investigated.

Notably, 4-methylpiperidine (B120128) has been successfully evaluated and used as a viable substitute for piperidine in Fmoc removal. nih.govpeptide.comscielo.org.mx Studies have shown that 4-methylpiperidine can be used interchangeably with piperidine, yielding peptides with similar purity and yield. nih.govscielo.org.mx However, there is no scientific literature among the reviewed sources indicating that this compound is used for this application. The reagents are distinct, and the use of one substituted piperidine does not automatically imply the utility of another with a different alkyl group.

Table 2: Comparison of Deprotection Reagents in Fmoc-SPPS

| Reagent | Status | Key Findings |

|---|---|---|

| Piperidine | Standard reagent | Effective and widely used, but is a controlled substance in some regions. nih.govscielo.org.mx |

| 4-Methylpiperidine | Alternative reagent | Shown to be an efficient and interchangeable substitute for piperidine. nih.govpeptide.comscielo.org.mx |

Development of Chemical Libraries Based on the Piperidine Scaffold

The development of chemical libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of compounds to identify "hits" against a biological target. nih.govnih.gov The use of privileged scaffolds like piperidine is a common strategy in library design to increase the probability of finding biologically active compounds. researchgate.netnih.gov

A chemical library based on the this compound scaffold would involve using this core structure as a template and systematically attaching a wide variety of different chemical groups at one or more available positions (e.g., the ring nitrogen). This approach, known as diversity-oriented synthesis, generates a collection of structurally related but diverse molecules. nih.gov Such a target-focused library can be designed to explore the chemical space around a known ligand or to probe the binding site of a protein family, such as kinases or G-protein coupled receptors. nih.govdrugdesign.org The defined stereochemistry and 3D nature of the 4-isobutylpiperidine core make it an attractive scaffold for creating libraries of compounds with well-defined spatial arrangements, which is crucial for achieving potent and selective interactions with biological targets. researchgate.netnews-medical.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound-2,6-dione |

| 3-Isobutylglutarimide |

| Gabapentin |

| Pregabalin |

| 3-Isobutylglutaric acid |

| (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid |

| Piperidine |

| 4-Methylpiperidine |

| Urea |

Future Research Directions and Perspectives

Innovations in Stereoselective Synthesis

The development of synthetic routes to control the stereochemistry of substituted piperidines is a key area of ongoing research. For 4-(2-methylpropyl)piperidine, which possesses a chiral center if other substituents are introduced, achieving high stereoselectivity is crucial for potential pharmaceutical applications. Future research is likely to focus on several cutting-edge methodologies.

One promising direction is the use of transition-metal catalysis. Recent breakthroughs in rhodium-catalyzed asymmetric carbometalation of dihydropyridines offer a powerful method for creating enantioenriched 3-substituted piperidines. acs.org This three-step process, involving the partial reduction of a pyridine (B92270) precursor, asymmetric carbometalation, and a final reduction, could be adapted to produce specific stereoisomers of 4-substituted piperidines like this compound. acs.org Similarly, gold-catalyzed reactions, such as the annulation of N-allenamides or the cyclization of N-homopropargyl amides, present modular and highly diastereoselective approaches to constructing the piperidine (B6355638) ring. nih.govajchem-a.com

Biocatalysis represents another frontier, offering environmentally benign and highly selective transformations. The use of transaminases to catalyze the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones has demonstrated the potential to achieve exceptional enantiomeric excess (>99.5%) for both enantiomers. acs.org Applying a similar biocatalytic reductive amination strategy, followed by spontaneous cyclization, could provide a direct and highly efficient route to chiral derivatives of this compound. acs.org

| Synthesis Method | Catalyst/Enzyme | Key Features | Potential Application for this compound |

| Asymmetric Carbometalation | Rhodium complexes | High regio- and enantioselectivity for 3-substituted piperidines. acs.org | Adaptation of the method for 4-substituted systems to produce specific enantiomers. |

| Gold-Catalyzed Cyclization | Gold(I) complexes | Highly modular and diastereoselective [5+1] cycloaddition approach. nih.gov | Flexible synthesis of complex piperidin-4-ols as precursors. nih.gov |

| Biocatalytic Amination | Transaminases (TAs) | Access to both enantiomers with very high enantiomeric excess; sustainable process. acs.org | Enantioselective synthesis of chiral analogues starting from prochiral ketone precursors. acs.org |

Exploration of Novel Chemical Transformations

Beyond its synthesis, future research will explore novel chemical transformations to diversify the functionalization of the this compound scaffold. These efforts aim to create a library of derivatives with unique chemical properties for screening in various applications.

A key area of interest is the late-stage functionalization of the piperidine ring through C-H activation. Methods for the intramolecular C-H amination using copper-catalyzed systems have been developed for synthesizing pyrrolidines and piperidines. acs.org Applying these principles to perform intermolecular C-H functionalization on the this compound core could enable the direct introduction of new substituents at various positions on the ring, bypassing the need for lengthy de novo syntheses.

Furthermore, developing novel annulation strategies can create fused-ring systems incorporating the piperidine structure. Tunable [3+2] and [4+2] annulations that proceed through a radical-to-polar mechanism offer divergent pathways to synthesize pyrrolidines and piperidines from simple olefins. rsc.org Adapting such strategies to use this compound as a building block could lead to the discovery of novel polycyclic N-heterocycles with complex molecular architectures. The development of transition-metal-free conditions for these transformations, such as the KOtBu-promoted synthesis of piperidine-2,6-diones, further enhances the accessibility and practicality of generating diverse derivatives. researchgate.net

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, advanced computational modeling offers powerful capabilities for predicting reaction outcomes, understanding mechanisms, and designing novel derivatives with targeted properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique for designing new molecules. By developing QSAR models for a series of piperidine derivatives, researchers can correlate structural features with biological activity or chemical properties. nih.govtandfonline.comtandfonline.com Such models, often built using genetic algorithms and multiple linear regression, can predict the potential efficacy of newly designed analogues of this compound before they are synthesized, saving significant time and resources. nih.govresearchgate.net

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide deep insight into reaction mechanisms. researchgate.net DFT calculations can be used to model the interaction between reactants and catalysts, map out reaction pathways, and identify transition states for the synthesis and transformation of piperidines. researchgate.net This understanding allows for the rational optimization of reaction conditions to improve yield and selectivity. For instance, computational studies can elucidate the role of specific ligands in copper-catalyzed C-H amination reactions, guiding the selection of the most effective catalyst system. acs.org Molecular docking and molecular dynamics simulations can further predict the binding affinity of designed derivatives to biological targets, providing a foundation for structure-based drug design. nih.govresearchgate.net

| Computational Method | Application | Information Gained |

| QSAR Modeling | Design of new derivatives with desired properties. | Predictive models correlating chemical structure to biological activity or other properties. nih.govtandfonline.com |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and catalyst behavior. | Detailed understanding of transition states, energy barriers, and electronic interactions. researchgate.net |

| Molecular Docking & Dynamics | Prediction of binding affinity to biological targets. | Insights into binding poses and interaction mechanisms for structure-based drug design. researchgate.net |

Integration with Sustainable Chemical Practices

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. The synthesis and modification of this compound provide numerous opportunities for integrating more sustainable practices.

A primary goal is the replacement of hazardous solvents and reagents. Research into solvent-free reactions or the use of environmentally benign solvents like water is a key focus. ajchem-a.commdpi.com For example, developing synthetic routes in aqueous media, despite the low solubility of many organic compounds, is a significant objective in green chemistry. mdpi.com Another approach involves replacing toxic reagents. In solid-phase peptide synthesis (SPPS), for instance, piperidine is commonly used for Fmoc removal; finding viable, less hazardous alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) is an active area of research that reflects a broader trend applicable to piperidine-related synthesis. rsc.org

Catalysis is central to green chemistry, as it allows for reactions to occur under milder conditions with higher efficiency and selectivity, reducing energy consumption and waste. nih.gov The development of reusable catalysts, such as nanomagnetite (Fe3O4) for one-pot syntheses, exemplifies this approach. ajchem-a.com Furthermore, shifting from fossil fuel-based starting materials to renewable biomass feedstocks is a long-term goal. The synthesis of piperidines from bio-based platform chemicals like furfural, using innovative catalysts, demonstrates a viable pathway toward a more sustainable chemical industry. nih.gov Applying these principles to the entire life cycle of this compound, from its initial synthesis to its final application, will be a critical direction for future research.

Q & A

Q. What are standard synthetic routes for 4-(2-Methylpropyl)piperidine derivatives in academic settings?

Methodological Answer: this compound derivatives are typically synthesized via Knoevenagel condensation (). For example, benzaldehydes react with isopropyl cyanoacetate using piperidine as a catalyst to form intermediates, which can be further functionalized. Optimize reaction conditions (e.g., solvent choice, temperature) to control regioselectivity and minimize side products. Purification often involves column chromatography or recrystallization (e.g., uses toluene for recrystallization). For piperidine-containing scaffolds like fenpropidin (a pesticide), alkylation of the piperidine ring with tert-butylphenyl groups is common ().

Q. How can researchers ensure purity and structural integrity of this compound analogs?

Methodological Answer:

- Analytical Techniques : Use HPLC (≥98% purity thresholds, as in ) and NMR to confirm structural integrity (e.g., piperidine ring protons appear at δ 1.4–2.8 ppm).

- Reference Standards : Cross-check with certified impurities listed in pharmacopeial guidelines (e.g., (2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide in ).

- Safety Protocols : Follow SDS guidelines for handling hygroscopic or air-sensitive derivatives ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound-based therapeutics?

Methodological Answer: SAR studies focus on methyl substitution patterns and piperidine ring modifications . For example:

-

In κ-opioid receptor antagonists, adding methyl groups at specific positions (e.g., 3R,4R-dimethylpiperidine) enhances potency (Ke = 0.03 nM) while maintaining selectivity over μ/δ receptors ().

-

Data Table : Key SAR Findings from :

Compound Modification Ke (κ Receptor) Selectivity (κ vs. μ/δ) 8a Monomethyl 0.03 nM >1000-fold 8e Dimethyl 0.03 nM >1000-fold 8d Methoxy 0.037 nM >500-fold

Q. How should researchers address contradictions in toxicological data for this compound derivatives?

Methodological Answer:

- Gap Analysis : Many SDS sheets report incomplete acute toxicity data (e.g., "no data available" in ). Validate findings using in vitro assays (e.g., Ames test for mutagenicity) and in silico models (e.g., QSAR predictions).

- Metabolic Profiling : For pesticides like fenpropidin, study Phase 1 metabolism (hydroxylation of the 2-methylpropyl chain or piperidine ring) and Phase 2 conjugation pathways ().

- Contradiction Resolution : Cross-reference regulatory databases (e.g., NIST in ) and prioritize peer-reviewed toxicokinetic studies.

Q. What strategies improve yield in multi-step syntheses of this compound-containing heterocycles?

Methodological Answer:

- Catalytic Optimization : Use piperidine as a base catalyst in Knoevenagel condensations () or ABCN (azobiscyclohexanecarbonitrile) for radical-mediated cyclizations ().

- Stepwise Monitoring : Employ TLC or GC-MS to track intermediates. For example, monitor the formation of 4-(2,4-difluorobenzoyl)piperidine hydrochloride () via FT-IR for carbonyl peaks.

- Scalability : Transition from batch to flow chemistry for hazardous steps (e.g., handling toxic fumes per ).

Methodological Challenges in Structural Characterization

Q. How can researchers resolve ambiguities in stereochemistry for this compound derivatives?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral columns (e.g., uses ≥98% purity thresholds).

- X-ray Crystallography : Resolve racemic mixtures (e.g., (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol in ).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., fenpropidin’s 3D structure in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.